4-Ethylquinolin-8-ol
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Overview
Description
4-Ethylquinolin-8-ol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a quinoline ring with an ethyl group at the 4-position and a hydroxyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylquinolin-8-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These reactions often require specific conditions such as elevated temperatures and acidic environments to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Ethylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-Ethylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethylquinolin-8-ol involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes in microorganisms, leading to their death . The compound’s ability to interact with DNA and other cellular components also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethylquinolin-8-ol include:
Quinoline: The parent compound of the quinoline family.
4-Methylquinolin-8-ol: A derivative with a methyl group instead of an ethyl group at the 4-position.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position but no alkyl substitution at the 4-position.
Uniqueness
This compound is unique due to the presence of both an ethyl group at the 4-position and a hydroxyl group at the 8-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives .
Properties
CAS No. |
90850-71-8 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-ethylquinolin-8-ol |
InChI |
InChI=1S/C11H11NO/c1-2-8-6-7-12-11-9(8)4-3-5-10(11)13/h3-7,13H,2H2,1H3 |
InChI Key |
OAHVCZMUVMVSTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=C(C2=NC=C1)O |
Origin of Product |
United States |
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